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Compound of Interest

Compound Name: 2,6-Diiodopyridine

Cat. No.: B1280989 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and expected spectral

data for 2,6-diiodopyridine, a key intermediate in organic synthesis. Due to the limited

availability of fully published and collated spectral datasets for this specific compound, this

guide combines documented mass spectrometry data with predicted Nuclear Magnetic

Resonance (NMR) and Infrared (IR) spectral characteristics based on analogous compounds

and fundamental principles. Detailed, generalized experimental protocols for acquiring such

data are also provided.

Spectroscopic Data Summary
The following tables summarize the available and expected quantitative data for the

spectroscopic characterization of 2,6-diiodopyridine.

Table 1: ¹H NMR Spectral Data (Predicted)

Protons
Chemical Shift (δ)
ppm (Predicted)

Multiplicity
Coupling Constant
(J) Hz (Predicted)

H-3, H-5 ~ 7.2 - 7.4 Doublet ~ 8.0

H-4 ~ 7.6 - 7.8 Triplet ~ 8.0
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Note: Predictions are based on the analysis of similar halogenated pyridines. The electron-

withdrawing nature of the iodine atoms and the nitrogen atom in the pyridine ring will influence

the precise chemical shifts.

Table 2: ¹³C NMR Spectral Data (Predicted)

Carbon Atom Chemical Shift (δ) ppm (Predicted)

C-2, C-6 ~ 120 - 130

C-3, C-5 ~ 130 - 135

C-4 ~ 140 - 145

Note: The carbon atoms directly bonded to iodine (C-2 and C-6) are expected to show a

significant upfield shift compared to pyridine due to the heavy atom effect of iodine.

Table 3: IR Spectral Data (Predicted)

Vibrational Mode
Wavenumber (cm⁻¹)
(Predicted)

Intensity

Aromatic C-H Stretch 3050 - 3150 Medium-Weak

C=C/C=N Ring Stretch 1540 - 1600 Medium-Strong

C-H in-plane bend 1000 - 1200 Medium

C-H out-of-plane bend 700 - 900 Strong

C-I Stretch 500 - 650 Medium-Strong

Table 4: Mass Spectrometry Data
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Ion m/z (Relative Abundance) Fragmentation

[M]⁺ 331 (100%) Molecular Ion

[M-I]⁺ 204 (High) Loss of one iodine atom

[M-I₂]⁺ 77 (Moderate) Loss of two iodine atoms

[C₅H₃N]⁺ 77 (Moderate) Pyridine ring fragment

Source: Predicted fragmentation pattern based on general principles of mass spectrometry for

halogenated compounds.

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

Dissolve 5-10 mg of 2,6-diiodopyridine in approximately 0.6-0.7 mL of a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing.

Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

Data Acquisition:

Insert the sample into a high-resolution NMR spectrometer (typically 400 MHz or higher).

Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic

field.

Shim the magnetic field to achieve optimal homogeneity and resolution.
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For ¹H NMR, acquire the spectrum using a standard pulse sequence with a 90° pulse

angle and a relaxation delay of at least 5 seconds to ensure full relaxation of the protons.

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence to obtain

singlets for each carbon atom. A sufficient number of scans should be acquired to achieve

an adequate signal-to-noise ratio.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a lint-free

cloth dampened with a suitable solvent like isopropanol.

Record a background spectrum of the empty ATR accessory to subtract atmospheric and

instrument-related absorptions.

Place a small amount of solid 2,6-diiodopyridine onto the center of the ATR crystal.

Apply firm and even pressure using the instrument's pressure arm to ensure good contact

between the sample and the crystal.

Data Acquisition:

Acquire the FTIR spectrum of the sample, typically over a range of 4000-400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum with

a good signal-to-noise ratio.

3. Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

Introduce a small amount of the 2,6-diiodopyridine sample into the mass spectrometer,

typically via a direct insertion probe for solid samples or after separation by gas

chromatography (GC-MS).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1280989?utm_src=pdf-body
https://www.benchchem.com/product/b1280989?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1280989?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Bombard the sample with a high-energy electron beam (typically 70 eV) to induce

ionization and fragmentation.

Mass Analysis and Detection:

The resulting ions are accelerated and separated based on their mass-to-charge (m/z)

ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

The abundance of each ion is measured by a detector, and the data is plotted as a mass

spectrum showing the relative intensity of each ion.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2,6-diiodopyridine.
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A general workflow for the spectroscopic analysis of 2,6-diiodopyridine.

To cite this document: BenchChem. [An In-depth Technical Guide to the Spectral Data of 2,6-
Diiodopyridine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1280989#2-6-diiodopyridine-spectral-data-nmr-ir-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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